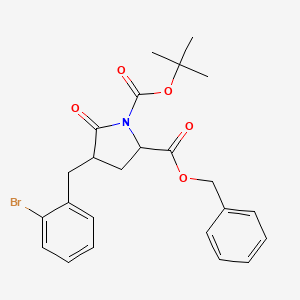

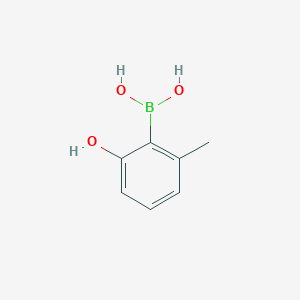

2-Hydroxy-6-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 2-hydroxy-6-méthylphénylboronique est un composé organoboré composé de la formule moléculaire C7H9BO3. Il s’agit d’un dérivé de l’acide boronique, caractérisé par la présence d’un groupe hydroxyle et d’un groupe méthyle liés au cycle phényle. Ce composé est d’un intérêt significatif en chimie organique en raison de sa réactivité polyvalente et de ses applications dans divers domaines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide 2-hydroxy-6-méthylphénylboronique peut être synthétisé par plusieurs méthodes. Une approche courante implique la borylation d’halogénures d’aryle en utilisant des esters boroniques ou des borates. Par exemple, la réaction du bromure de 2-hydroxy-6-méthylphénylmagnésium avec le triméthylborate, suivie d’une hydrolyse, donne de l’acide 2-hydroxy-6-méthylphénylboronique .

Méthodes de production industrielle

La production industrielle d’acides boroniques, y compris l’acide 2-hydroxy-6-méthylphénylboronique, implique souvent la borylation directe de composés aromatiques en utilisant des réactifs de bore dans des conditions contrôlées. Le processus nécessite généralement des catalyseurs tels que le palladium et des ligands spécifiques pour améliorer l’efficacité de la réaction .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 2-hydroxy-6-méthylphénylboronique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des composés phénoliques.

Réduction : Les réactions de réduction peuvent le convertir en esters boroniques correspondants.

Substitution : Il participe aux réactions de substitution, en particulier aux réactions de couplage croisé de Suzuki-Miyaura.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les catalyseurs au palladium et les bases telles que le carbonate de potassium sont généralement utilisés dans les réactions de Suzuki-Miyaura.

Principaux produits formés

Oxydation : Dérivés phénoliques.

Réduction : Esters boroniques.

Substitution : Composés biaryles formés par couplage croisé.

4. Applications de la recherche scientifique

L’acide 2-hydroxy-6-méthylphénylboronique a des applications diverses dans la recherche scientifique :

Applications De Recherche Scientifique

2-Hydroxy-6-methylphenylboronic acid has diverse applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de l’acide 2-hydroxy-6-méthylphénylboronique implique principalement son rôle d’acide de Lewis. Il peut former des complexes avec divers nucléophiles, facilitant les réactions telles que le couplage de Suzuki-Miyaura. Dans ces réactions, le groupe acide boronique interagit avec les catalyseurs au palladium, permettant la formation de liaisons carbone-carbone .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénylboronique : Il manque les groupes hydroxyle et méthyle, le rendant moins réactif dans certains contextes.

Acide 4-hydroxyphénylboronique : Structure similaire mais avec le groupe hydroxyle dans une position différente, affectant sa réactivité.

Acide 2-méthylphénylboronique : Il manque le groupe hydroxyle, ce qui influence son comportement chimique.

Unicité

L’acide 2-hydroxy-6-méthylphénylboronique est unique en raison de la présence de groupes hydroxyle et méthyle sur le cycle phényle. Cette caractéristique structurelle améliore sa réactivité et en fait un intermédiaire précieux dans diverses applications synthétiques .

Propriétés

Formule moléculaire |

C7H9BO3 |

|---|---|

Poids moléculaire |

151.96 g/mol |

Nom IUPAC |

(2-hydroxy-6-methylphenyl)boronic acid |

InChI |

InChI=1S/C7H9BO3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9-11H,1H3 |

Clé InChI |

JFVRQJFOBPBETM-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(C=CC=C1O)C)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)

![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)

![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)